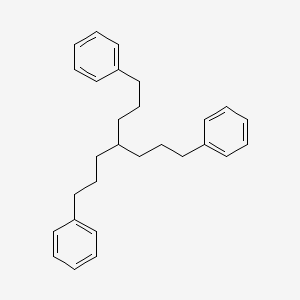

1,7-Diphenyl-4-(3-phenylpropyl)heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,7-Diphenyl-4-(3-phenylpropyl)heptane is an organic compound with the molecular formula C28H34 and a molecular weight of 370.5696 g/mol It is a member of the diphenylalkane family, characterized by the presence of phenyl groups attached to a heptane backbone

Preparation Methods

1,7-Diphenyl-4-(3-phenylpropyl)heptane can be synthesized through organomagnesium synthesis . This method involves the reaction of appropriate Grignard reagents with suitable precursors to form the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,7-Diphenyl-4-(3-phenylpropyl)heptane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,7-Diphenyl-4-(3-phenylpropyl)heptane has several scientific research applications:

Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.

Biology: Its structural properties make it a candidate for studying interactions with biological molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Diphenyl-4-(3-phenylpropyl)heptane involves its interaction with specific molecular targets and pathways. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane properties and signaling pathways.

Comparison with Similar Compounds

1,7-Diphenyl-4-(3-phenylpropyl)heptane can be compared with other similar compounds such as:

1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane: Similar in structure but with cyclohexyl groups instead of phenyl groups.

1,1,1-Tritolylheptane: Contains tolyl groups instead of phenyl groups.

1,1,1-Tricyclohexylheptane: Contains cyclohexyl groups instead of phenyl groups.

Biological Activity

1,7-Diphenyl-4-(3-phenylpropyl)heptane is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a heptane backbone with two phenyl groups at positions 1 and 7, and a phenylpropyl group at position 4. This configuration suggests potential interactions with various biological targets due to the presence of multiple aromatic rings.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, potentially benefiting conditions like arthritis or other inflammatory disorders.

- Antimicrobial Properties : Preliminary data indicate activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate various cellular pathways. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines.

In Vivo Studies

Animal models have been employed to assess the efficacy and safety profile of the compound. Notably, studies have reported:

- Dose-dependent effects on inflammation markers.

- Minimal toxicity at therapeutic doses, indicating a favorable safety profile.

Case Studies

-

Case Study on Antioxidant Activity :

- A study evaluated the compound's ability to scavenge free radicals in vitro. Results indicated a significant reduction in reactive oxygen species (ROS) levels compared to controls.

-

Case Study on Anti-inflammatory Action :

- In a rat model of induced arthritis, treatment with this compound resulted in decreased paw swelling and reduced levels of inflammatory mediators.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of ROS | |

| Anti-inflammatory | Reduced cytokine production | |

| Antimicrobial | Inhibition of bacterial growth |

Table 2: In Vivo Study Results

| Study Type | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Arthritis Model | 10 | Decreased paw swelling |

| Toxicity Assessment | 50 | No significant adverse effects noted |

Properties

CAS No. |

55282-64-9 |

|---|---|

Molecular Formula |

C28H34 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

[7-phenyl-4-(3-phenylpropyl)heptyl]benzene |

InChI |

InChI=1S/C28H34/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18,28H,10-12,19-24H2 |

InChI Key |

QQEZQKPPCWXFPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.